molecular formula C17H15N3O5 B2577512 3-(4-Methoxyanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione CAS No. 476410-24-9

3-(4-Methoxyanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione

Cat. No. B2577512
CAS RN: 476410-24-9
M. Wt: 341.323
InChI Key: LMCFSCLXZHFKSH-UHFFFAOYSA-N
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Description

3-(4-Methoxyanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione, also known as MAPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAPD belongs to the family of pyrrolidine-2,5-dione compounds, which have been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Polymer Science and Organic Synthesis

One of the earliest studies in this field explored the polymerization of related compounds, demonstrating that certain dioxolanediones undergo polymerization in the presence of tertiary organic bases, suggesting a potential pathway for synthesizing poly-α-esters with hydroxyl/carboxyl terminations. This polymerization process depends significantly on the basicity of the attacking species, which influences the molecular weight and nature of the end groups of the resultant polymers (Smith & Tighe, 1981). Another study highlighted the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, emphasizing the utility of these compounds in generating a variety of organic molecules through condensation reactions (Mulholland, Foster, & Haydock, 1972).

Medicinal Chemistry

Research has also focused on the inhibition of enzymes relevant to medical conditions. For instance, substituted 3-phenylmethylene pyrrolidine-2, 5-diones have been synthesized and tested as inhibitors for type 2 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia. The study identified compounds with significant inhibitory activity, showcasing the therapeutic potential of these derivatives (Nolan et al., 1997).

Materials Science

In the realm of materials science , research has demonstrated the synthesis of novel compounds for electronics applications , such as the development of n-type conjugated polyelectrolytes for use as electron transport layers in solar cells. These materials, featuring the diketopyrrolopyrrole (DPP) backbone, exhibit high conductivity and electron mobility, underlining the importance of such compounds in enhancing the efficiency of photovoltaic devices (Hu et al., 2015).

Advanced Synthesis Techniques

Further contributions to the field include the development of advanced synthesis techniques for generating complex organic molecules. This includes the exploration of reactions involving cyclic oxalyl compounds and the synthesis of heterocycles, providing valuable insights into the reactivity and application of these compounds in creating pharmacologically relevant structures (Kollenz et al., 1976).

properties

IUPAC Name

3-(4-methoxyanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-25-14-7-5-11(6-8-14)18-15-10-16(21)19(17(15)22)12-3-2-4-13(9-12)20(23)24/h2-9,15,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCFSCLXZHFKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)pyrrolidine-2,5-dione

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